molecular formula C12H14F2N2O2 B12052147 1-[3-(Difluoromethoxy)benzoyl]piperazine

1-[3-(Difluoromethoxy)benzoyl]piperazine

Cat. No.: B12052147
M. Wt: 256.25 g/mol
InChI Key: MPPUIWBILXEFCS-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)benzoyl]piperazine is a chemical compound with the molecular formula C12H14F2N2O2. It is known for its unique structure, which includes a piperazine ring bonded to a benzoyl group substituted with a difluoromethoxy group.

Preparation Methods

The synthesis of 1-[3-(Difluoromethoxy)benzoyl]piperazine typically involves the reaction of 3-(difluoromethoxy)benzoic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-[3-(Difluoromethoxy)benzoyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .

Scientific Research Applications

1-[3-(Difluoromethoxy)benzoyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

1-[3-(Difluoromethoxy)benzoyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14F2N2O2

Molecular Weight

256.25 g/mol

IUPAC Name

[3-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone

InChI

InChI=1S/C12H14F2N2O2/c13-12(14)18-10-3-1-2-9(8-10)11(17)16-6-4-15-5-7-16/h1-3,8,12,15H,4-7H2

InChI Key

MPPUIWBILXEFCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)F

Origin of Product

United States

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